molecular formula C8H8ClN3 B1522245 4-(1H-Pyrazol-3-YL)pyridine hydrochloride CAS No. 1189862-04-1

4-(1H-Pyrazol-3-YL)pyridine hydrochloride

Cat. No.: B1522245
CAS No.: 1189862-04-1
M. Wt: 181.62 g/mol
InChI Key: PKCPLDWYBWTIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Applications

4-(1H-Pyrazol-3-YL)pyridine hydrochloride derivatives have been explored for their potential as antileishmanial agents. A study by Heloisa de Mello et al. (2004) synthesized three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters to investigate their effectiveness against Leishmania amazonensis. The most promising compounds were found to be the 3'-diethylaminomethyl-substituted derivatives, showing high antileishmanial activity with IC50 values as low as 0.12 µM. This research highlights the potential of pyrazolopyridine derivatives in developing antileishmanial drugs.

Coordination Chemistry and Luminescent Compounds

The coordination chemistry of derivatives related to this compound has been extensively studied. According to M. Halcrow (2005), these compounds serve as versatile ligands for forming complexes with various metals. Notably, their applications include luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions. The unique properties of these complexes make them suitable for a range of scientific applications, from sensing to materials science.

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrazol-3-YL)pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, it can act as an inhibitor for certain kinases, thereby modulating phosphorylation events that are essential for signal transduction . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, influencing the cellular response to DNA damage.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in ATP production and overall energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to conformational changes that affect enzyme activity . It also acts as an allosteric modulator for certain receptors, altering their binding affinity for endogenous ligands. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under extreme conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activities and cellular processes . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, as well as adverse effects on the cardiovascular system . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s and glutathione S-transferases . These interactions can influence the metabolic flux and levels of various metabolites, impacting cellular redox balance and detoxification processes. The compound’s metabolism also involves conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity for intracellular proteins .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects .

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h1-6H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCPLDWYBWTIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.